molecular formula C9H8O5 B13531067 Methyl 4-(furan-3-yl)-2,4-dioxobutanoate

Methyl 4-(furan-3-yl)-2,4-dioxobutanoate

Cat. No.: B13531067
M. Wt: 196.16 g/mol
InChI Key: WWHZKYJXJWRIES-UHFFFAOYSA-N
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Description

Methyl 4-(furan-3-yl)-2,4-dioxobutanoate: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of the furan ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Paal-Knorr Synthesis: This classical method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.

    Feist-Benary Synthesis: This method involves the reaction of β-dicarbonyl compounds with α-haloketones.

Industrial Production Methods: Industrial production of Methyl 4-(furan-3-yl)-2,4-dioxobutanoate typically involves the use of scalable synthetic routes such as the Paal-Knorr and Feist-Benary methods. These methods are preferred due to their efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(furan-3-yl)-2,4-dioxobutanoate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of reduced furan derivatives.

    Substitution: The furan ring in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-(furan-3-yl)-2,4-dioxobutanoate is used as a building block in organic synthesis. Its unique structure allows for the construction of complex molecules, making it valuable in the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential biological activities. Furans are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: this compound is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to interact with biological targets, offering possibilities for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 4-(furan-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 4-(furan-3-yl)-2,4-dioxobutanoate stands out due to its specific substitution pattern on the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

methyl 4-(furan-3-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C9H8O5/c1-13-9(12)8(11)4-7(10)6-2-3-14-5-6/h2-3,5H,4H2,1H3

InChI Key

WWHZKYJXJWRIES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=COC=C1

Origin of Product

United States

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